1-Isopropyl-3-(sulfinylamino)benzene
Overview
Description
1-Isopropyl-3-(sulfinylamino)benzene is a chemical compound with the molecular formula C9H11NOS . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of 1-Isopropyl-3-(sulfinylamino)benzene consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The molecular weight is 181.26 g/mol.Scientific Research Applications
Photolytic Reactions
Photolysis of N-alkyl-o-sulfobenzimides, related to 1-Isopropyl-3-(sulfinylamino)benzene, results in various products depending on the solvent used. This reaction mechanism, which includes the homolysis of the N–S bond followed by the elimination of sulfur dioxide, highlights the potential use of such compounds in photochemical transformations (Kamigata, Nobumasa et al., 1979).
Catalytic Activity in Isopropylation
1-Isopropyl-3-(sulfinylamino)benzene, as part of isopropyl compounds, can be involved in the isopropylation of benzene. This process, especially over zeolite catalysts, leads to the formation of compounds like cumene. The selectivity and conditions of these reactions are critical for industrial applications (Pradhan, A. et al., 1991).
Crystal and Molecular Structure Analysis
The molecular and crystal structures of compounds like 1-Isopropyl-3-(sulfinylamino)benzene can provide insights into their chemical behavior. Such analysis is vital for understanding the physical and chemical properties of these compounds (Halit, M. et al., 1988).
Synthesis of Heterocyclic Compounds
The ability to synthesize heterocyclic compounds, using precursors like (isopropylsulfonyl)benzene, is a significant application in medicinal chemistry and material science. This process includes reactions with gem-dihalo compounds, esters, or acyl halides to produce various sulfur-containing heterocycles (Cabiddu, M. et al., 1993).
Nanofluid Research
Compounds related to 1-Isopropyl-3-(sulfinylamino)benzene, such as isopropyl alcohol, have been studied in nanofluid research. This research explores the heat transfer characteristics of these fluids, indicating potential applications in cooling and thermal management systems (Baskar, S. et al., 2020).
properties
IUPAC Name |
1-propan-2-yl-3-(sulfinylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7(2)8-4-3-5-9(6-8)10-12-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORBBQZSKGRTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(sulfinylamino)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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